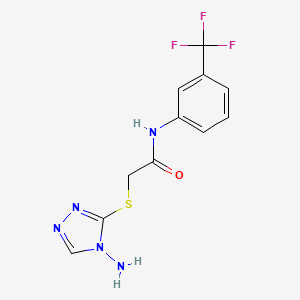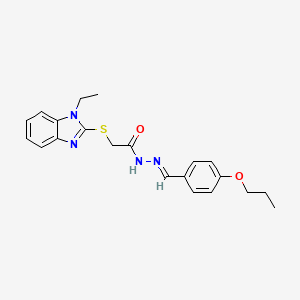
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-(3-dimethylamino-propyl)-oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide is a complex organic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the adamantane-thiazole intermediate, followed by the introduction of the oxalamide group. Common reagents and conditions include:
Adamantane derivatives: Starting materials for the adamantane moiety.
Thiazole formation: Using thioamides and α-haloketones under acidic or basic conditions.
Oxalamide coupling: Employing oxalyl chloride and amines under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for complex organic synthesis.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide would involve its interaction with specific molecular targets. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-carboxamide: Similar structure with a carboxamide group instead of oxalamide.
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-urea: Similar structure with a urea group instead of oxalamide.
Uniqueness
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H30N4O2S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]oxamide |
InChI |
InChI=1S/C20H30N4O2S/c1-24(2)5-3-4-21-17(25)18(26)23-19-22-16(12-27-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h12-15H,3-11H2,1-2H3,(H,21,25)(H,22,23,26) |
Clé InChI |
ZUYJYEAJOWLGLU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B11987026.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B11987031.png)
![N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine](/img/structure/B11987038.png)
![N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11987042.png)
![2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987048.png)

![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11987056.png)


![{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11987070.png)
![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11987072.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide](/img/structure/B11987075.png)


